Lipophilicity and Topological Polar Surface Area Crucially Diverge from the N‑Phenyl Analog
The target compound (XLogP3 = 3.6, TPSA = 38.3 Ų) is substantially more lipophilic than the N‑phenyl analog 2‑bromo‑3‑methyl‑N‑phenylbutanamide (XLogP3 = 2.9, TPSA = 29.1 Ų) [1][2]. The higher XLogP3 arises from the addition of the 2‑methoxy and 4‑methyl substituents on the phenyl ring, while the increased TPSA reflects the methoxy oxygen's contribution. This shifts the target compound toward a LogD₇.₄ range (>3.0) associated with improved passive membrane permeability while retaining a moderate polar surface area for solubility.
| Evidence Dimension | Computed XLogP3 and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 3.6, TPSA = 38.3 Ų |
| Comparator Or Baseline | 2‑bromo‑3‑methyl‑N‑phenylbutanamide (CAS 111216‑73‑0): XLogP3 = 2.9, TPSA = 29.1 Ų |
| Quantified Difference | ΔXLogP3 = +0.7; ΔTPSA = +9.2 Ų |
| Conditions | Computed by PubChem using XLogP3 3.0 and Cactvs 3.4.6.11 |
Why This Matters
A higher XLogP3 combined with a moderate TPSA suggests enhanced passive membrane permeability without exceeding typical oral bioavailability thresholds, favoring the target compound in cellular assays requiring intracellular target engagement.
- [1] PubChem. Computed Properties for CID 4385208 (target). National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
- [2] PubChem. Computed Properties for CID 2844999 (2‑bromo‑3‑methyl‑N‑phenylbutanamide, CAS 111216‑73‑0). National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
